molecular formula C13H20O2SSi B14388359 [4-(Benzenesulfonyl)but-3-en-1-yl](trimethyl)silane CAS No. 87640-84-4

[4-(Benzenesulfonyl)but-3-en-1-yl](trimethyl)silane

Cat. No.: B14388359
CAS No.: 87640-84-4
M. Wt: 268.45 g/mol
InChI Key: RZKRNSBXJOSMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)but-3-en-1-ylsilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzenesulfonyl group attached to a butenyl chain, which is further connected to a trimethylsilane group. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)but-3-en-1-ylsilane typically involves the following steps:

    Formation of the Butenyl Chain: The butenyl chain can be synthesized through various organic reactions, such as the Wittig reaction or the Heck reaction, which involve the coupling of alkenes with appropriate reagents.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, where benzene is treated with sulfonyl chloride in the presence of a base.

    Attachment of the Trimethylsilane Group:

Industrial Production Methods

In industrial settings, the production of 4-(Benzenesulfonyl)but-3-en-1-ylsilane may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the benzenesulfonyl group is oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to sulfinyl or sulfhydryl groups.

    Substitution: The compound can participate in substitution reactions, where the trimethylsilane group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfinyl or sulfhydryl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 4-(Benzenesulfonyl)but-3-en-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving sulfonyl and silane groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of 4-(Benzenesulfonyl)but-3-en-1-ylsilane may have potential therapeutic applications. For example, sulfone derivatives are known for their antimicrobial and anti-inflammatory properties.

Industry

In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)but-3-en-1-ylsilane involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trimethylsilane group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylsulfonyl)but-3-en-1-ylsilane
  • 4-(Methylsulfonyl)but-3-en-1-ylsilane
  • 4-(Ethylsulfonyl)but-3-en-1-ylsilane

Uniqueness

Compared to similar compounds, 4-(Benzenesulfonyl)but-3-en-1-ylsilane is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

87640-84-4

Molecular Formula

C13H20O2SSi

Molecular Weight

268.45 g/mol

IUPAC Name

4-(benzenesulfonyl)but-3-enyl-trimethylsilane

InChI

InChI=1S/C13H20O2SSi/c1-17(2,3)12-8-7-11-16(14,15)13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3

InChI Key

RZKRNSBXJOSMTL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC=CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.